1,1,3,3-Tetramethyldisiloxane
Overview
Description
1,1,3,3-Tetramethyldisiloxane is a bifunctional organosilane and the simplest member of the hydride-terminated polydimethylsiloxanes family. It is known for its stability in neutral pH environments and high reactivity with strong bases. This compound is widely used in organic synthesis due to its unique chemical properties .
Mechanism of Action
Target of Action
1,1,3,3-Tetramethyldisiloxane (TMDSO) primarily targets various organic compounds, including carboxamides, aldehydes, and epoxides . It acts as a reducing agent in these reactions, facilitating the conversion of these compounds into other useful substances .
Mode of Action
TMDSO interacts with its targets through a process known as hydrosilylation . In this reaction, TMDSO donates hydride ions (H-) to the target molecule, leading to its reduction . For example, in the reduction of carboxamides to amines, TMDSO acts as an effective reducing agent .
Biochemical Pathways
The primary biochemical pathway affected by TMDSO is the reduction of organic compounds. For instance, it can reduce carboxamides to amines, aldehydes to alkyl halides, and epoxides to alkyl halides . These reactions are crucial in organic synthesis, enabling the production of a wide range of chemicals .
Pharmacokinetics
Its physical properties, such as its volatility and stability towards air and moisture, suggest that it could have interesting pharmacokinetic properties .
Result of Action
The action of TMDSO results in the reduction of various organic compounds. This can lead to the formation of new substances with different properties. For example, the reduction of carboxamides by TMDSO results in the formation of amines . These amines can then be used in further chemical reactions .
Action Environment
The action of TMDSO is influenced by various environmental factors. For instance, it is stable towards air and moisture, making it suitable for use in a variety of conditions . Additionally, its effectiveness as a reducing agent can be influenced by the presence of catalysts .
Biochemical Analysis
Biochemical Properties
1,1,3,3-Tetramethyldisiloxane plays a vital role in various biochemical reactions, particularly in the synthesis of aryl and alkylphosphines, important components in many organometallic-catalyzed reactions . Its weakly hydridic Si−H bond allows for selective reduction of various organic functional groups
Cellular Effects
It is known that inhalation of high concentrations can cause lung irritation, central nervous depression, headache, dizziness, slowing of reflexes, fatigue, and incoordination
Molecular Mechanism
The molecular mechanism of this compound is largely composed of reductions of functional groups, with increasing applications for carbon−carbon bond formation . It can also introduce silyl groups when the silyl group is not hydrolytically removed after the initial reaction
Temporal Effects in Laboratory Settings
This compound exhibits stability in neutral or near-neutral pH environments but demonstrates high reactivity towards strong bases and to a lesser extent, acids . Elevated temperatures and prolonged reaction times can trigger the hydrolysis of the Si−H bond, resulting in the formation of oligomeric siloxanes and dihydrogen
Preparation Methods
1,1,3,3-Tetramethyldisiloxane can be synthesized through several methods:
Hydrolysis of Chlorodimethylsilane: This method involves the careful hydrolysis of chlorodimethylsilane, which generates hydrogen chloride as a byproduct
Hydrosilylation Reactions: This method uses allyl derivatives and hydrosilanes in the presence of Karstedt’s catalyst.
Reduction of 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane: This method employs metal hydrides such as lithium aluminum hydride or sodium aluminum hydride in tetrahydrofuran.
Chemical Reactions Analysis
1,1,3,3-Tetramethyldisiloxane undergoes various chemical reactions, including:
Reduction Reactions: It serves as a mild reducing agent for the reduction of aldehydes, ketones, nitriles, nitro groups, and phosphine oxides .
Hydrosilylation Reactions: It reacts with alkenes and alkynes to form silicon-containing compounds.
Oxidation Reactions: It can be oxidized to form silanols and siloxanes.
Common reagents used in these reactions include metal hydrides, platinum-based catalysts, and strong bases. The major products formed from these reactions are amines, silanols, and various silicon-containing compounds .
Scientific Research Applications
1,1,3,3-Tetramethyldisiloxane has numerous applications in scientific research:
Chemistry: It is used as a reducing agent and a reactant in hydrosilylation reactions to synthesize various organosilicon compounds
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is utilized in the production of silicone polymers, resins, and coatings.
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane is unique due to its bifunctional nature and selective reactivity. Similar compounds include:
1,1,3,3,5,5-Hexamethyltrisiloxane: Another hydride-terminated polydimethylsiloxane with similar reducing properties.
Octamethylcyclotetrasiloxane: A cyclic siloxane used in similar applications but with different reactivity and stability.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated compound with distinct chemical properties and applications.
These compounds share some chemical properties with this compound but differ in their reactivity, stability, and specific applications .
Properties
InChI |
InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKXPWNFQBJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052010 | |
Record name | 1,1,3,3-Tetramethyldisiloxane | |
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Molecular Weight |
132.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Gelest MSDS] | |
Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
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CAS No. |
3277-26-7, 30110-74-8 | |
Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
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Record name | Tetramethyldisiloxane | |
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Record name | Disiloxane, tetramethyl- | |
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Record name | 1,1,3,3-Tetramethyldisiloxane | |
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Record name | Tetramethyldisiloxane | |
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Record name | 1,1,3,3-Tetramethyldisiloxane | |
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